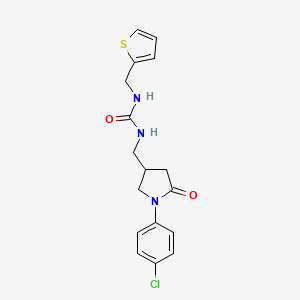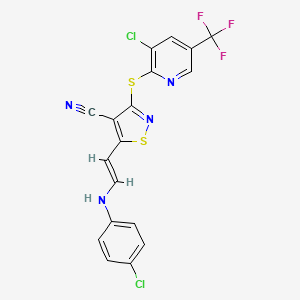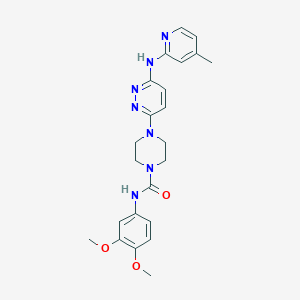![molecular formula C23H17N3O2S3 B2782803 5-(1,3-benzothiazol-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 864939-00-4](/img/structure/B2782803.png)
5-(1,3-benzothiazol-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including a benzothiazole, a thiazole, and a thiophene. These types of structures are often found in pharmaceuticals and other biologically active compounds due to their ability to interact with various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, I can’t provide a detailed analysis of its structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group (-CONH2) could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These can include properties like solubility, melting point, boiling point, and reactivity. Unfortunately, without specific data, I can’t provide a detailed analysis of these properties .Scientific Research Applications
Antileishmanial Activity
Benzothiazoles, a class of compounds to which our compound belongs, have been reported to have antileishmanial activity . This suggests that our compound could potentially be used in the treatment of Leishmaniasis, a disease caused by the protozoan parasite Leishmania .
Neuroprotective Effects
Benzothiazoles have been reported to have neuroprotective effects . This implies that our compound could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antimicrobial Activity
Benzothiazoles have demonstrated antimicrobial activity . This suggests that our compound could potentially be used in the development of new antimicrobial agents .
Antioxidant and Radioprotective Effects
Benzothiazoles have been reported to have antioxidant and radioprotective effects . This implies that our compound could potentially be used to protect cells from damage caused by free radicals and radiation .
Anticonvulsant Activity
Benzothiazoles have been reported to have anticonvulsant activity . This suggests that our compound could potentially be used in the treatment of seizure disorders .
Antitumor Properties
Benzothiazoles have been reported to have antitumor properties . This implies that our compound could potentially be used in the treatment of various types of cancer .
Tyrosinase Inhibitor
2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, a specific type of benzothiazole, has been reported to be a tyrosinase inhibitor against hyperpigmentation . This suggests that our compound could potentially be used in the treatment of skin disorders involving hyperpigmentation .
Catalyst or Ligand in Organic Synthesis
Benzothiazoles can be used as a catalyst or ligand in organic synthesis reactions to facilitate the progress of various chemical reactions . This suggests that our compound could potentially be used to improve the efficiency of various chemical reactions .
Mechanism of Action
Target of Action
Benzothiazoles, a class of compounds to which this molecule belongs, have a broad spectrum of biological applications such as neuroprotective effects, antimicrobial activity, antioxidant and radioprotective effects, anticonvulsant activity, and antitumor properties .
Mode of Action
It is known that benzothiazoles interact with their targets to exert their effects . For instance, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole has been reported to be a tyrosinase inhibitor against hyperpigmentation .
Biochemical Pathways
Given the broad range of biological applications of benzothiazoles, it can be inferred that multiple pathways might be affected .
Result of Action
Based on the known effects of benzothiazoles, it can be inferred that this compound might have potential therapeutic effects in various conditions such as neurodegenerative diseases, microbial infections, and cancers .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S3/c1-13-20(14-7-9-15(28-2)10-8-14)25-23(29-13)26-21(27)18-11-12-19(30-18)22-24-16-5-3-4-6-17(16)31-22/h3-12H,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMENYPDFLCREIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-benzothiazol-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2782724.png)

![methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2782727.png)



![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2782733.png)
![1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2782736.png)
![5-((3-Methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2782737.png)

![5-(4-chlorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2782741.png)